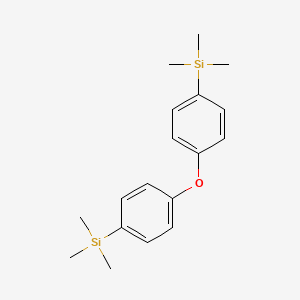
(Oxybis(4,1-phenylene))bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxybis(4,1-phenylene))bis(trimethylsilane) is an organosilicon compound with the molecular formula C18H26OSi2. It is characterized by the presence of two trimethylsilane groups attached to a central oxybis(4,1-phenylene) structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(4,1-phenylene))bis(trimethylsilane) typically involves the reaction of 4-bromophenol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like tetrahydrofuran and a temperature range of 50-60°C.
Industrial Production Methods
In an industrial setting, the production of (Oxybis(4,1-phenylene))bis(trimethylsilane) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Oxybis(4,1-phenylene))bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilane groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Functionalized phenylene derivatives
Aplicaciones Científicas De Investigación
(Oxybis(4,1-phenylene))bis(trimethylsilane) finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Oxybis(4,1-phenylene))bis(trimethylsilane) involves its interaction with various molecular targets through its silane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Oxybis(4,1-phenylene))bis(dimethylsilanol)
- (Oxybis(2,1-phenylene))bis(trimethylsilane)
- (1,2-Phenylenebis(oxy))bis(trimethylsilane)
Uniqueness
(Oxybis(4,1-phenylene))bis(trimethylsilane) is unique due to its specific structural arrangement and the presence of trimethylsilane groups. This configuration imparts distinct chemical reactivity and stability, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced performance in terms of thermal stability and resistance to oxidation.
Propiedades
Número CAS |
18055-71-5 |
|---|---|
Fórmula molecular |
C18H26OSi2 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
trimethyl-[4-(4-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 |
Clave InChI |
CAMQBWFQGHGPRL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















